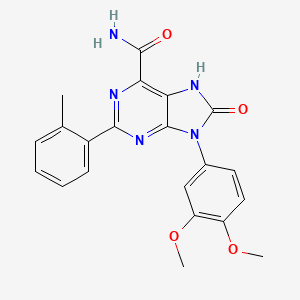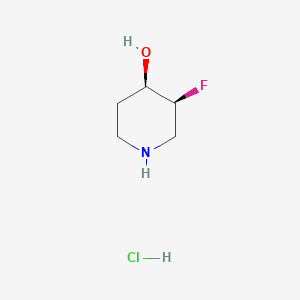![molecular formula C18H23N3O4S B2669369 N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide CAS No. 2094432-43-4](/img/structure/B2669369.png)
N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, a hydroxypiperidinyl sulfonyl group, and a benzamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Synthesis of the hydroxypiperidinyl sulfonyl intermediate: This involves the sulfonylation of 3-hydroxypiperidine using sulfonyl chlorides under basic conditions.
Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxypiperidinyl sulfonyl intermediate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxypiperidinyl group can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The cyanocyclopentyl group can be reduced to form amines.
Substitution: The benzamide moiety can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes from the hydroxypiperidinyl group.
Reduction: Formation of amines from the cyanocyclopentyl group.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly in designing molecules with specific biological activities.
- Explored for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry for the synthesis of novel pesticides or herbicides.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide: can be compared to other benzamide derivatives, such as and .
Uniqueness:
- The presence of the cyanocyclopentyl group and the hydroxypiperidinyl sulfonyl group in the same molecule provides unique reactivity and potential biological activity.
- Compared to other benzamide derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties due to its distinct structure.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(3-hydroxypiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c19-13-18(8-1-2-9-18)20-17(23)14-5-3-7-16(11-14)26(24,25)21-10-4-6-15(22)12-21/h3,5,7,11,15,22H,1-2,4,6,8-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLJTGYVAFMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2669287.png)

![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)
![[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile](/img/structure/B2669293.png)


![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)



![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)


![2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2669309.png)
